molecular formula C8H14O2 B153350 Ethyl trans-2-hexenoate CAS No. 27829-72-7

Ethyl trans-2-hexenoate

Cat. No. B153350
CAS RN: 27829-72-7
M. Wt: 142.2 g/mol
InChI Key: SJRXWMQZUAOMRJ-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl esters is described in the papers. For instance, ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates are synthesized through a SnCl4-promoted reaction of potassium phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates, which involves an oriented hexacoordinated substrate-reagent complex . Another synthesis route involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by the addition of carbon tetrahalides and subsequent reactions to produce various ethyl cyclopropanecarboxylates . Additionally, ethyl-2-(p-ethoxyphenyl) propenoate is synthesized from phenetole via Friedel-Crafts and Wittig G reactions, with optimization of reaction conditions and solvents . Lastly, ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate is prepared from D-glucose through a series of reactions including dehalogenation, hydrolysis, and oxidation .

Molecular Structure Analysis

The molecular structure of ethyl trans-2-hexenoate would consist of a hexene chain with a trans double bond and an ethyl ester group at one end. The papers do not directly analyze the molecular structure of ethyl trans-2-hexenoate, but they do provide insights into the structures of similar compounds. For example, the structure of the synthesized compounds in the papers is confirmed using techniques such as 1H-NMR, MS, and IR, which are standard methods for determining molecular structures .

Chemical Reactions Analysis

The papers describe various chemical reactions to synthesize ethyl esters. These reactions include alkylation, addition to double bonds, Friedel-Crafts reactions, Wittig reactions, and stereoselective cyclizations . The reactions are carefully designed to achieve high yields and selectivity for the desired products. The use of specific reagents, solvents, and reaction conditions plays a crucial role in the success of these syntheses.

Physical and Chemical Properties Analysis

While the papers do not provide a detailed analysis of the physical and chemical properties of ethyl trans-2-hexenoate, they do discuss the properties of similar compounds. The physical properties such as yield and purity are optimized through the careful selection of reaction conditions . The chemical properties, such as reactivity and selectivity, are also analyzed to ensure the efficient synthesis of the desired esters .

Scientific Research Applications

  • Ethyl trans-2-hexenoate is a chemical compound with the formula C8H14O2 . It has a molecular weight of 142.1956 .
  • It is used as a flavor ingredient, as indicated by the Flavor and Extract Manufacturers Association (FEMA) .
  • There is also a safety data sheet that provides information on handling the substance, including procedures for airway control in case of respiratory arrest .
  • Flavor and Fragrance Agent

    • Ethyl trans-2-hexenoate is used as a flavor and fragrance agent . It has a green type odor and a fruity type flavor .
    • The Flavor and Extract Manufacturers Association (FEMA) lists it as a flavor ingredient .
  • Chemical Research

    • Ethyl trans-2-hexenoate could be used in chemical research due to its unique structure and properties .
    • It has the formula C8H14O2 and a molecular weight of 142.1956 .
  • Safety Procedures

    • There are established safety procedures for handling Ethyl trans-2-hexenoate, including airway control methods for respiratory arrest .
    • This information could be relevant for laboratory safety and chemical handling procedures .
  • Chemical Research

    • Ethyl trans-2-hexenoate could be used in chemical research due to its unique structure and properties .
    • It has the formula C8H14O2 and a molecular weight of 142.1956 .
  • Safety Procedures

    • There are established safety procedures for handling Ethyl trans-2-hexenoate, including airway control methods for respiratory arrest .
    • This information could be relevant for laboratory safety and chemical handling procedures .

Safety And Hazards

For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

ethyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRXWMQZUAOMRJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885403
Record name 2-Hexenoic acid, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

167.00 to 174.00 °C. @ 760.00 mm Hg
Record name Ethyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.905 (20º), 0.895-0.905
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl trans-2-hexenoate

CAS RN

27829-72-7, 1552-67-6
Record name Ethyl trans-2-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27829-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hex-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hexenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, ethyl ester, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexenoic acid, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (E)hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HEXENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL4EUZ6C13
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032268
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
P Schreier, JH Paroschy - Canadian Institute of Food Science and …, 1981 - Elsevier
… Numerically prevailing were unsaturated esters such as ethyl trans-2 hexenoate, ethyl trans-2-octenoate, ethyl cis-4-decenoate, ethyl trans-2-decenoate, and especially the isomer ethyl …
Number of citations: 44 www.sciencedirect.com
AD Webb - Bull. Off. Intern. Vin, 1983 - Am Soc Enol Viticulture
oate, and isomers of ethyl 2, 4-decadienoate predominated. The latter, especially, contributed to the sweet-fruity odor. An undesirable caramel-like note in the Concord and Niagara may …
Number of citations: 2 www.ajevonline.org
NS Janzantti, MS Macoris, DS Garruti… - LWT-Food science and …, 2012 - Elsevier
The aim of this study was to investigate the influence of the cultivation system on the volatile composition of the passion fruit and to determine the odoriferous contribution of the …
Number of citations: 86 www.sciencedirect.com
KL Sampaio, DS Garruti, MRB Franco… - Journal of the …, 2011 - Wiley Online Library
BACKGROUND: There is a considerable loss of volatile compounds during the thermal concentration of cashew apple juice, damaging product quality, and as yet there is little research …
Number of citations: 56 onlinelibrary.wiley.com
DS Garruti, MRB Franco, MAAP da Silva… - Journal of the …, 2003 - Wiley Online Library
The headspace volatile components of the juice of cashew apples from a commercial Brazilian dwarf genotype were separated by high‐resolution gas chromatography and identified by …
Number of citations: 84 onlinelibrary.wiley.com
MMEJ Pronk, JR Bend - Safety evaluation of certain food additives, 2009 - apps.who.int
… In Europe, more than 90% of the total annual production volume is accounted for by ethyl trans-2-hexenoate (No. 1808), ethyl trans-2-butenoate (No. 1806), ethyl trans-2-octenoate (No. …
Number of citations: 6 apps.who.int
Y Wang, C Finn, MC Qian - Journal of agricultural and food …, 2005 - ACS Publications
The aroma extract of Chickasaw blackberry (Rubus L.) was separated with silica gel normal phase chromatography into six fractions. Gas chromatography−olfactometry (GCO) was …
Number of citations: 105 pubs.acs.org
M Wang, K Fang, SMC Hong, I Kim, IS Jang… - Applied microbiology …, 2018 - Springer
Persisters represent a small bacterial population that is dormant and that survives under antibiotic treatment without experiencing genetic adaptation. Persisters are also considered one …
Number of citations: 14 link.springer.com
K Šuklje, G Antalick, Z Coetzee… - Australian journal of …, 2014 - Wiley Online Library
… Conversely, the relative-concentration of hexanol and C6 esters, such as ethyl cis-3-hexenoate, ethyl trans-2-hexenoate, cis-3-hexenyl and trans-2-hexenyl acetate, decreased …
Number of citations: 91 onlinelibrary.wiley.com
G Antalick, MC Perello… - American Journal of …, 2014 - Am Soc Enol Viticulture
… Ethyl trans-2-hexenoate followed the same trend as EEFAs, … Ethyl trans-2-hexenoate concentrations in sweet white wines … of hexyl acetate and ethyl trans-2-hexenoate measured in BN …
Number of citations: 88 www.ajevonline.org

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